molecular formula C12H18BNO3 B2423752 (4-(Pivalamidomethyl)phenyl)boronic acid CAS No. 2246677-65-4

(4-(Pivalamidomethyl)phenyl)boronic acid

Cat. No. B2423752
CAS RN: 2246677-65-4
M. Wt: 235.09
InChI Key: HVIZUIXDBWXCTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids, including (4-(Pivalamidomethyl)phenyl)boronic acid, is often achieved through the Suzuki–Miyaura coupling . This process involves a transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method is due to its mild and functional group tolerant reaction conditions, along with the relative stability and easy preparation of the organoboron reagent .


Molecular Structure Analysis

Boronic acids, including (4-(Pivalamidomethyl)phenyl)boronic acid, are trivalent boron-containing organic compounds. They possess one alkyl substituent (a C–B bond) and two hydroxyl groups .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki–Miyaura coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable and easy to handle, making them particularly attractive as synthetic intermediates .

Scientific Research Applications

Suzuki–Miyaura Coupling

“(4-(Pivalamidomethyl)phenyl)boronic acid” is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Hydrolysis Studies

This compound is also used in the study of hydrolysis of phenylboronic pinacol esters . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Sensing Applications

Boronic acids and their esters, including “(4-(Pivalamidomethyl)phenyl)boronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .

Drug Design and Delivery

Boronic acids and their esters are used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Fluorescence Studies

Boronic acids, including “(4-(Pivalamidomethyl)phenyl)boronic acid”, are used in fluorescence studies . They are used in the development of fluorescence sensors .

Electrochemical Studies

Boronic acids are used in electrochemical studies . They are used in the development of electrochemically active derivatives .

Safety and Hazards

Phenylboronic acid, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and precautions should be taken to prevent ingestion, inhalation, and contact with skin or eyes .

Future Directions

Boronic acids, including (4-(Pivalamidomethyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .

properties

IUPAC Name

[4-[(2,2-dimethylpropanoylamino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-12(2,3)11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIZUIXDBWXCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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